3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

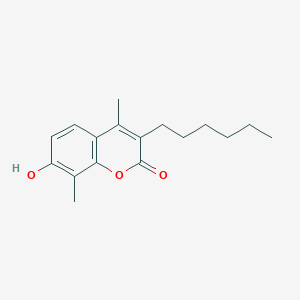

3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₁₇H₂₂O₃ and a molecular weight of 274.36 g/mol . Its CAS registry number is 405918-92-5, and it is typically available at a purity of 95% . Structurally, it features a hexyl side chain at position 3, hydroxyl and methyl groups at positions 7 and 4/8, respectively, on the benzopyrone core (Figure 1). This compound is part of a broader class of substituted coumarins studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antiadipogenic activities .

Properties

IUPAC Name |

3-hexyl-7-hydroxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-5-6-7-8-14-11(2)13-9-10-15(18)12(3)16(13)20-17(14)19/h9-10,18H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZFNWVKFYNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves the condensation of 2,4-dihydroxyacetophenone with hexanal in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of ethers or thioethers.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial activity. 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of methicillin-resistant Staphylococcus aureus and other pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound functions as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression. By inhibiting HDACs, this compound may induce apoptosis in cancer cells and modulate inflammatory responses. Research indicates that it increases histone acetylation levels, leading to enhanced transcriptional activity of tumor suppressor genes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating specific molecular pathways involved in inflammatory responses. Further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies have documented the synthesis and biological evaluation of coumarin derivatives similar to this compound:

- Antimicrobial Screening : A study tested various coumarin analogs against multiple bacterial strains, revealing that certain derivatives exhibited potent antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL against resistant strains .

- Cytotoxicity Testing : Research on related compounds indicated significant cytotoxic effects against cancer cell lines, with some derivatives showing IC50 values comparable to established anticancer drugs .

Mechanism of Action

The mechanism of action of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Coumarin derivatives share a common benzopyrone scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one with structurally related analogs:

Structural Analogues with Alkyl/Aryl Side Chains

Key Observations :

- The hexyl chain in the target compound enhances lipophilicity compared to analogs lacking alkyl chains (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one ). This likely improves membrane permeability but may reduce aqueous solubility .

Analogues with Amino/Alkoxy Side Chains

Key Observations :

- Amino groups (e.g., diethylamino or dimethylamino) introduce polarity, enhancing interactions with biological targets such as enzymes or receptors .

- The butoxy group in 7-butoxy-6-(4-(diphenylamino)phenyl)-4,8-dimethyl-2H-chromen-2-one extends conjugation, improving antioxidant capacity via radical stabilization .

Positional Isomers and Functional Group Variations

Key Observations :

- Hydroxyl group position significantly affects hydrogen-bonding patterns. For example, 4-methyl-6,7-dihydroxycoumarin forms stronger intermolecular interactions due to adjacent hydroxyl groups, influencing crystal packing and solubility .

- Isomers like 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one may exhibit divergent biological activities due to altered electronic profiles .

Biological Activity

3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chromenone backbone with specific substituents that enhance its biological efficacy. Its molecular formula is , and it is characterized by the following structural elements:

- Benzopyran scaffold

- Hydroxy group at position 7

- Hexyl chain at position 3

- Dimethyl groups at positions 4 and 8

The primary biological activity of this compound is attributed to its role as an inhibitor of histone deacetylases (HDACs) . By inhibiting these enzymes, the compound increases histone acetylation levels, which can lead to:

- Altered gene expression : This may promote apoptosis in cancer cells or modulate inflammatory responses.

- Increased transcriptional activity : Enhanced activity of tumor suppressor genes has been observed in studies involving this compound.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 3.05 ± 1.60 |

| Hep3B | 3.76 ± 1.76 |

| A2780 | 5.82 ± 2.28 |

| OVCAR-3 | 4.60 ± 1.81 |

These findings suggest that the compound could serve as a potential lead in the development of new anticancer therapies .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

The compound's ability to inhibit microbial growth is linked to its antioxidant properties and interaction with specific molecular targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents of coumarins can significantly impact their biological activities. For instance, the presence of methyl or hydroxy groups at specific positions enhances anticancer and antimicrobial activities. The SAR analysis indicates that compounds with longer alkyl chains tend to exhibit improved potency against cancer cell lines .

Case Studies

- Anticancer Efficacy : A study reported that derivatives of coumarins, including the target compound, showed enhanced cytotoxicity under anoxic conditions compared to normoxic conditions, indicating a potential for targeting hypoxic tumor environments .

- Antimicrobial Testing : Another investigation assessed various coumarin derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications led to varying degrees of antimicrobial efficacy, particularly against resistant strains like MRSA .

Q & A

Q. What are the standard methods for synthesizing 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting from precursors like 2-methylbenzene-1,3-diol. A common route includes:

- Step 1 : Condensation of 2-methylbenzene-1,3-diol with methyl 3-oxobutanoate using ZrCl₄ as a catalyst to form 7-hydroxy-4,8-dimethyl-2H-chromen-2-one derivatives .

- Step 2 : Alkylation of the hydroxyl group with 1-bromobutane in the presence of K₂CO₃ to introduce the hexyl substituent . Optimization may involve adjusting solvent polarity, temperature (e.g., reflux in ethanol), and catalyst loading to improve yield and purity.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Chromatography : Use HPLC or TLC with a mobile phase like ethyl acetate/hexane (1:3) to assess purity (>95%) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.29 ppm for aromatic protons in CDCl₃) and HRMS (e.g., [M+H]+ calculated for C₁₇H₂₀O₃: 296.11) .

- X-ray crystallography : Resolve crystal structures using SHELX software to verify substituent positions .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol or methanol at low temperatures (2–8°C) to isolate high-purity crystals .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate analogs .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the bioactivity of this compound?

The hydroxyl group at C7 and carbonyl at C2 form hydrogen bonds with biological targets (e.g., enzymes). Graph-set analysis (as per Etter’s formalism) can map these interactions, revealing how substituents like the hexyl chain modulate binding affinity . Computational docking studies (e.g., AutoDock Vina) further predict interactions with receptors like COX-2 or estrogen receptors .

Q. What experimental strategies address contradictions in reported bioactivity data for coumarin derivatives?

- Dose-response assays : Use standardized protocols (e.g., MTT assays in MT-4 cells) to compare anti-inflammatory or antiviral activity across studies .

- Control experiments : Test metabolites (e.g., hydrolyzed derivatives) to rule out off-target effects .

- Structural analogs : Synthesize halogenated or trifluoromethyl analogs to isolate substituent-specific effects .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to functionalize the coumarin core?

- Catalyst selection : Pd(PPh₃)₄ in 1,4-dioxane with K₃PO₄ as base yields high coupling efficiency for arylboronic acids .

- Protecting groups : Temporarily protect the C7 hydroxyl with tert-butyldimethylsilyl (TBS) to prevent side reactions .

Q. What role do computational methods play in predicting the photophysical properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption (e.g., λmax ~320 nm for π→π* transitions) .

- Solvatochromism studies : Correlate solvent polarity with fluorescence quantum yield using Lippert-Mataga plots .

Q. How can mechanistic studies elucidate the antioxidant activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.